

p-Naphtholbenzein: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *p*-Naphtholbenzein

Cat. No.: B087086

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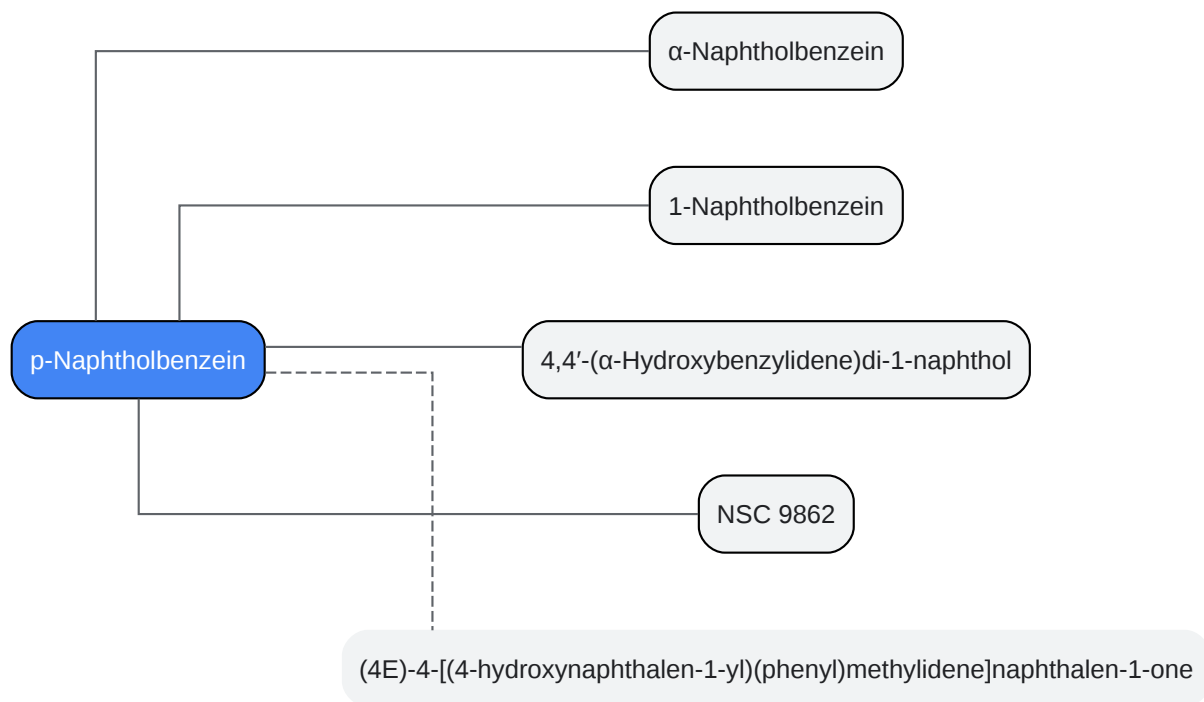
An in-depth exploration of the synonyms, chemical properties, and applications of **p-Naphtholbenzein**, a vital pH indicator for laboratory professionals. This guide provides a detailed overview for researchers, scientists, and drug development professionals, complete with quantitative data, experimental protocols, and visual diagrams to elucidate its core functionalities.

Synonyms and Alternative Names

p-Naphtholbenzein is known by a variety of names in scientific literature and chemical catalogs. Understanding these alternative designations is crucial for comprehensive literature searches and accurate identification of the compound.

- Systematic IUPAC Name: (4E)-4-[(4-hydroxynaphthalen-1-yl)(phenyl)methylidene]naphthalen-1-one[1]
- Common Synonyms: α -Naphtholbenzein, 1-Naphtholbenzein, 4,4'-(α -Hydroxybenzylidene)di-1-naphthol[2][3]
- Other Identifiers: NSC 9862[1][4]

The logical relationship between the primary name and its common synonyms is illustrated in the diagram below.



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Caption: Relationship between **p-Naphtholbenzein** and its various synonyms and identifiers.

Quantitative Data

A summary of the key quantitative properties of **p-Naphtholbenzein** is presented in the table below for easy reference and comparison.

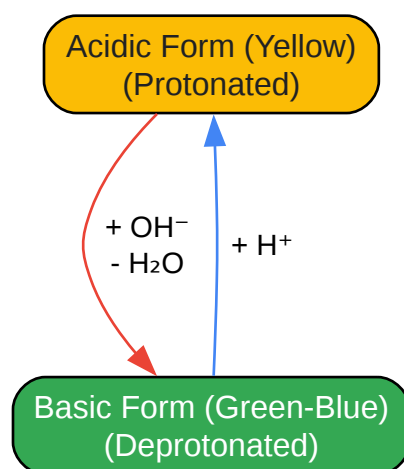
Property	Value	Reference
CAS Number	145-50-6	[5][6]
Molecular Formula	C ₂₇ H ₁₈ O ₂	[6]
Molecular Weight	374.43 g/mol	[4]
Melting Point	230-235 °C	[5]
pKa	8.95 (at 25 °C)	[5]
pH Transition Range 1	0.0 (Green) - 0.8 (Yellow)	[5]
pH Transition Range 2	8.2 (Yellow) - 10.0 (Green-Blue/Turquoise)	[5][7]
Solubility	Insoluble in water; Soluble in ethanol, methanol, and titration solvent (toluene, isopropyl alcohol, water mixture).	[5]

Mechanism of Action: The Chemistry of Color Change

The utility of **p-Naphtholbenzein** as a pH indicator lies in its ability to undergo a distinct and reversible color change in response to alterations in the hydrogen ion concentration of a solution. This phenomenon is governed by a structural transformation of the molecule.[8]

In acidic to neutral solutions (pH < 8.2), **p-Naphtholbenzein** exists predominantly in its protonated, non-ionized form, which appears yellow. As the solution becomes more alkaline (pH > 8.2), a proton is abstracted from one of the hydroxyl groups. This deprotonation results in a change in the electronic conjugation of the molecule, leading to the formation of a quinoidal structure. This altered structure absorbs light at a different wavelength, causing the solution to appear green-blue or turquoise.

The signaling pathway, illustrating the transition between the acidic (yellow) and basic (green-blue) forms, is depicted below.



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Caption: The reversible reaction of **p-Naphtholbenzein** between its acidic and basic forms.

Experimental Protocols

p-Naphtholbenzein is a versatile indicator suitable for both non-aqueous and aqueous acid-base titrations.

Non-Aqueous Titration: Determination of Acid and Base Number in Petroleum Products (ASTM D974)

This protocol is a summary of the ASTM D974 standard test method.

a) Preparation of **p-Naphtholbenzein** Indicator Solution (10 g/L):

- Weigh 1.0 ± 0.001 g of **p-Naphtholbenzein**.
- Dissolve the weighed solid in 100 mL of titration solvent. The titration solvent is a mixture of toluene, anhydrous isopropyl alcohol, and a small amount of water.[9]

b) Titration Procedure for Acid Number:

- Into an appropriate flask, introduce a weighed quantity of the petroleum sample.
- Add 100 mL of the titration solvent and 0.5 mL of the **p-Naphtholbenzein** indicator solution.

- Swirl the flask until the sample is completely dissolved.
- If the solution is yellow-orange, titrate with a standardized 0.1 M alcoholic potassium hydroxide (KOH) solution.
- Add the KOH solution in increments, shaking vigorously, especially near the endpoint.
- The endpoint is reached upon the first appearance of a stable green or green-brown color.^[9]

c) Titration Procedure for Base Number:

- If the initial color of the sample and indicator solution is green or green-black, titrate with a standardized 0.1 M alcoholic hydrochloric acid (HCl) solution.
- The endpoint is reached when the color changes to orange.

General Aqueous Acid-Base Titration

This protocol provides a general framework for using **p-Naphtholbenzein** in aqueous titrations, particularly for weak acids with strong bases.

a) Preparation of Indicator Solution (0.1% w/v in Ethanol):

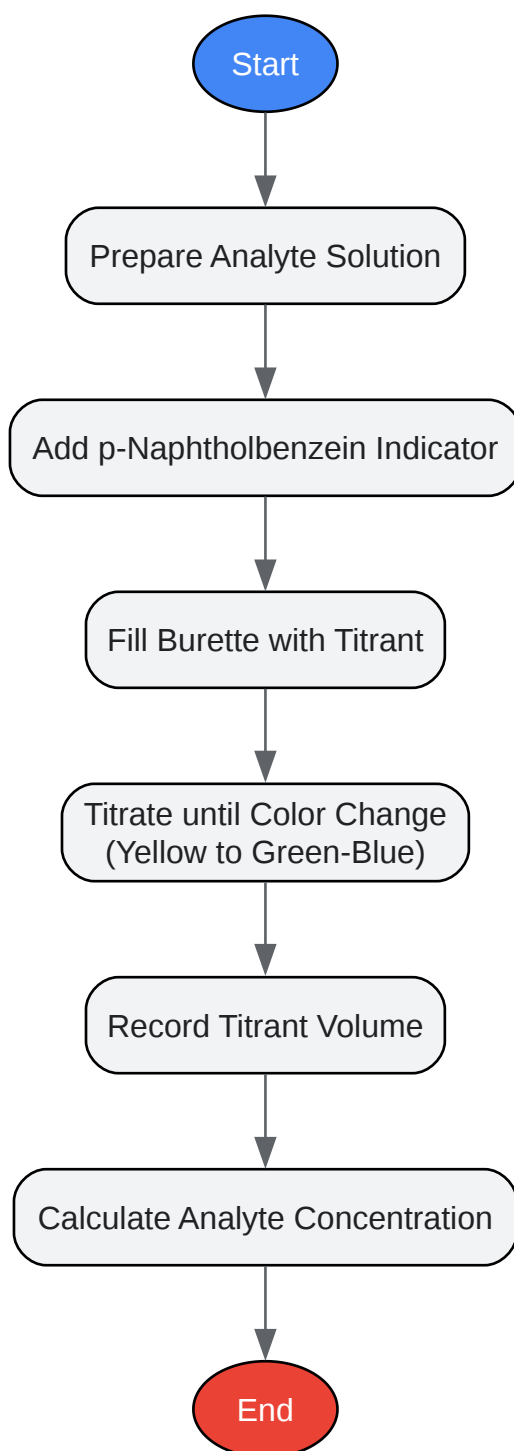
- Weigh 0.1 g of **p-Naphtholbenzein**.
- Dissolve it in 100 mL of 95% ethanol.

b) Titration Procedure:

- Pipette a known volume of the acidic analyte into an Erlenmeyer flask.
- Add 2-3 drops of the **p-Naphtholbenzein** indicator solution.
- Titrate with a standardized strong base solution (e.g., NaOH) from a burette, swirling the flask continuously.
- The endpoint is reached when the solution undergoes a sharp and persistent color change from yellow to green-blue.

- Record the volume of the titrant used to calculate the concentration of the analyte.

The generalized workflow for a typical acid-base titration is outlined in the diagram below.



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Caption: A generalized experimental workflow for an acid-base titration using **p-Naphtholbenzein**.

Synthesis of p-Naphtholbenzein

The primary synthesis route for **p-Naphtholbenzein** involves the acid-catalyzed condensation of benzotrichloride with two equivalents of 1-naphthol. This electrophilic aromatic substitution reaction is typically carried out in the presence of a condensing agent such as sulfuric acid or zinc chloride. The reaction proceeds through the formation of a carbocation from benzotrichloride, which then attacks the electron-rich naphthol rings. Subsequent dehydration leads to the final conjugated system of **p-Naphtholbenzein**.

This technical guide provides a foundational understanding of **p-Naphtholbenzein** for researchers and professionals in the chemical and pharmaceutical sciences. Its well-defined properties and reliable performance in titrations make it an indispensable tool in analytical chemistry.

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